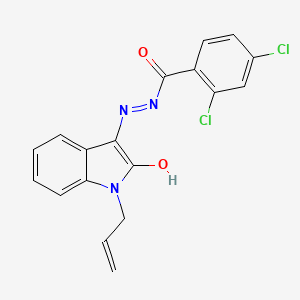

![molecular formula C8H12N2O2S B11709206 3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)

3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-{[(1-Methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propansäure ist eine chemische Verbindung, die durch das Vorhandensein eines Pyrazolrings, einer Sulfanylgruppe und einer Propansäureeinheit gekennzeichnet ist

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-{[(1-Methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propansäure umfasst in der Regel die folgenden Schritte:

Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon synthetisiert werden.

Anbringung der Sulfanylgruppe: Die Sulfanylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, wobei ein Thiol mit einer geeigneten Abgangsgruppe am Pyrazolring reagiert.

Bildung der Propansäureeinheit:

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung können die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können den Pyrazolring oder die Carboxylgruppe angreifen, was möglicherweise zur Bildung von Alkoholen oder Aminen führt.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Sulfanylgruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Alkoxide können in Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole und Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrazole ring.

Formation of the Propanoic Acid Moiety:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrazole ring or the carboxyl group, potentially leading to the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-{[(1-Methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Auf sein Potenzial als biochemische Sonde oder Inhibitor untersucht.

Medizin: Auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Aktivitäten, untersucht.

Industrie: Bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 3-{[(1-Methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propansäure beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Der Pyrazolring kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Sulfanylgruppe kann an Redoxreaktionen teilnehmen und zelluläre Prozesse beeinflussen. Die Propansäureeinheit kann die Löslichkeit und Bioverfügbarkeit der Verbindung beeinflussen.

Ähnliche Verbindungen:

- 3-(1-Methyl-1H-pyrazol-5-yl)propansäure

- 5-Methyl-1H-pyrazol-3-propansäure-13C5

Vergleich:

- Strukturelle Unterschiede: Das Vorhandensein der Sulfanylgruppe in 3-{[(1-Methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propansäure unterscheidet sie von ähnlichen Verbindungen, was möglicherweise zu unterschiedlicher Reaktivität und biologischer Aktivität führt.

- Einzigartige Eigenschaften: Die Kombination aus Pyrazolring, Sulfanylgruppe und Propansäureeinheit in dieser Verbindung bietet eine einzigartige Reihe chemischer und physikalischer Eigenschaften, was sie für bestimmte Anwendungen in Forschung und Industrie wertvoll macht.

Diese detaillierte Übersicht hebt die Bedeutung von 3-{[(1-Methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propansäure in verschiedenen wissenschaftlichen Bereichen hervor

Wirkmechanismus

The mechanism of action of 3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, affecting cellular processes. The propanoic acid moiety can influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

- 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

- 5-Methyl-1H-pyrazole-3-propanoic acid-13C5

Comparison:

- Structural Differences: The presence of the sulfanyl group in 3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid distinguishes it from similar compounds, potentially leading to different reactivity and biological activity.

- Unique Properties: The combination of the pyrazole ring, sulfanyl group, and propanoic acid moiety in this compound provides a unique set of chemical and physical properties, making it valuable for specific applications in research and industry.

This detailed overview highlights the significance of this compound in various scientific domains

Eigenschaften

Molekularformel |

C8H12N2O2S |

|---|---|

Molekulargewicht |

200.26 g/mol |

IUPAC-Name |

3-[(2-methylpyrazol-3-yl)methylsulfanyl]propanoic acid |

InChI |

InChI=1S/C8H12N2O2S/c1-10-7(2-4-9-10)6-13-5-3-8(11)12/h2,4H,3,5-6H2,1H3,(H,11,12) |

InChI-Schlüssel |

CAXRPMQZCAVNQR-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=CC=N1)CSCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)

![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)

![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)

![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)

![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)

![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)

![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)